molecular formula C14H14O2 B11954911 2-(2-Hydroxy-1-phenylethyl)phenol CAS No. 109210-19-7

2-(2-Hydroxy-1-phenylethyl)phenol

Cat. No.: B11954911
CAS No.: 109210-19-7
M. Wt: 214.26 g/mol
InChI Key: MKKQQHGJBDZKPX-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1-phenylethyl)phenol is an organic compound with the molecular formula C14H14O2 It is a phenolic compound characterized by a hydroxyl group attached to a phenyl ring, which is further connected to another phenyl ring via an ethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-1-phenylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires the presence of strongly electron-attracting groups on the aryl halide and the use of strongly basic nucleophilic reagents .

Another method involves the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as a solvent and lutidine as a coupling agent at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-1-phenylethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride

    Electrophilic Substitution: Dilute nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Nitro-phenols, halogenated phenols

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-1-phenylethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, which can influence the compound’s reactivity and interactions with biological molecules. In biological systems, it may exert its effects through antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

2-(2-Hydroxy-1-phenylethyl)phenol can be compared with other phenolic compounds such as:

The uniqueness of this compound lies in its ethyl bridge connecting two phenyl rings, which can influence its chemical properties and reactivity.

Properties

CAS No.

109210-19-7

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-(2-hydroxy-1-phenylethyl)phenol

InChI

InChI=1S/C14H14O2/c15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16/h1-9,13,15-16H,10H2

InChI Key

MKKQQHGJBDZKPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)C2=CC=CC=C2O

Origin of Product

United States

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